N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
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Overview
Description
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine
- N-Ethyl-6-fluoro-3,4-dihydro-2H-chromen-4-amine
- 8-Methyl-3,4-dihydro-2H-chromen-4-amine
Uniqueness
N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-14-11-4-5-15-12-8(2)6-9(13)7-10(11)12/h6-7,11,14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBEMNXVNAHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC2=C1C=C(C=C2C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554168-99-8 |
Source
|
Record name | N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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